

Remodelin Hydrobromide: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Remodelin hydrobromide*

Cat. No.: *B610444*

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Abstract

Remodelin hydrobromide is a potent and selective small-molecule inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in a variety of cellular processes, including RNA acetylation, nuclear architecture maintenance, and cell proliferation. This technical guide provides an in-depth overview of the chemical properties of **Remodelin hydrobromide**, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and data are presented to support its use as a research tool in cellular biology and drug development, with a particular focus on its potential therapeutic applications in oncology and rare diseases such as Hutchinson-Gilford progeria syndrome (HGPS).

Chemical Properties

Remodelin hydrobromide is a 2-thiazolylylhydrazone derivative.^{[1][2]} Its key chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-[2-(2-Cyclopentylidenehydrazinyl)-4-thiazolyl]benzonitrile;hydrobromide	[1][2]
Synonyms	Remodelin HBr, Remodelin hydrobromide	[3]
CAS Number	1622921-15-6	[1][4]
Molecular Formula	C ₁₅ H ₁₅ BrN ₄ S	[4]
Molecular Weight	363.28 g/mol	[2][4][5]
Appearance	Powder	[3]
Solubility	DMSO: 40.00 mg/mL (110.11 mM) [Sonication recommended][3], 50 mg/mL (137.63 mM) [Use fresh DMSO][5], 72 mg/mL (198.19 mM) [Use fresh DMSO][5], 180 mg/mL (495.48 mM) [Warmed with 50°C water bath; Ultrasonicated][4][5] DMF: 25 mg/ml[1] Ethanol: 0.5 mg/ml (Insoluble)[1][4] Water: Insoluble[4] DMSO:PBS(pH 7.2) (1:2): 0.3 mg/ml[1]	[1][3][4][5]
Storage	Powder: -20°C for 3 years.[3] In solvent: -80°C for 1 year.[3] Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[2]	[2][3]
Purity	≥98%	[1]
SMILES	N#CC1=CC=C(C2=CSC(N/N=C3CCCC\3)=N2)C=C1.Br	[1]

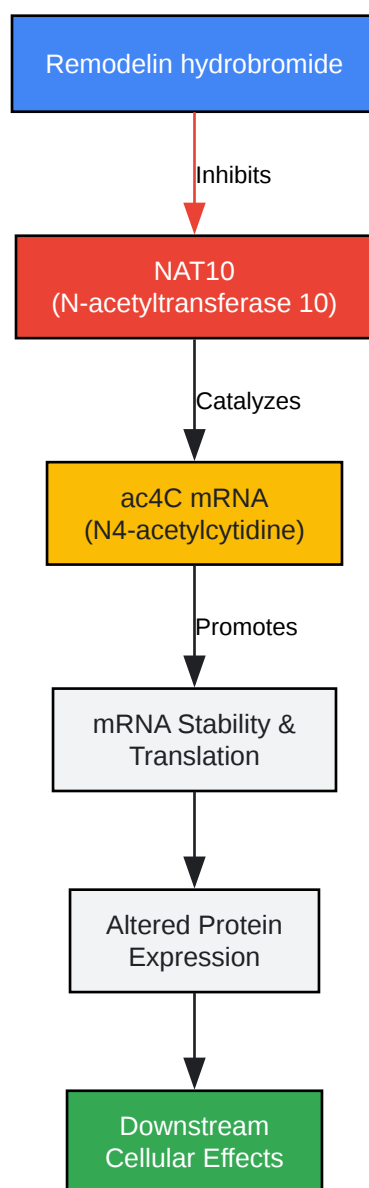
InChI Key

XNWBCMSPDCSWD-
UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Mechanism of Action and Signaling Pathways

Remodelin hydrobromide functions as a potent inhibitor of N-acetyltransferase 10 (NAT10). [\[3\]](#)[\[4\]](#)[\[5\]](#) NAT10 is an enzyme that catalyzes N4-acetylcytidine (ac4C) modification on RNA, which plays a crucial role in mRNA stability and translation.[\[6\]](#) By inhibiting NAT10, Remodelin can modulate various downstream cellular processes and signaling pathways.

The primary mechanism involves the inhibition of NAT10's acetyltransferase activity, leading to a reduction in ac4C levels on target mRNAs.[\[6\]](#) This can affect mRNA stability and translation efficiency, thereby altering protein expression levels of key regulators in various signaling cascades.[\[6\]](#)

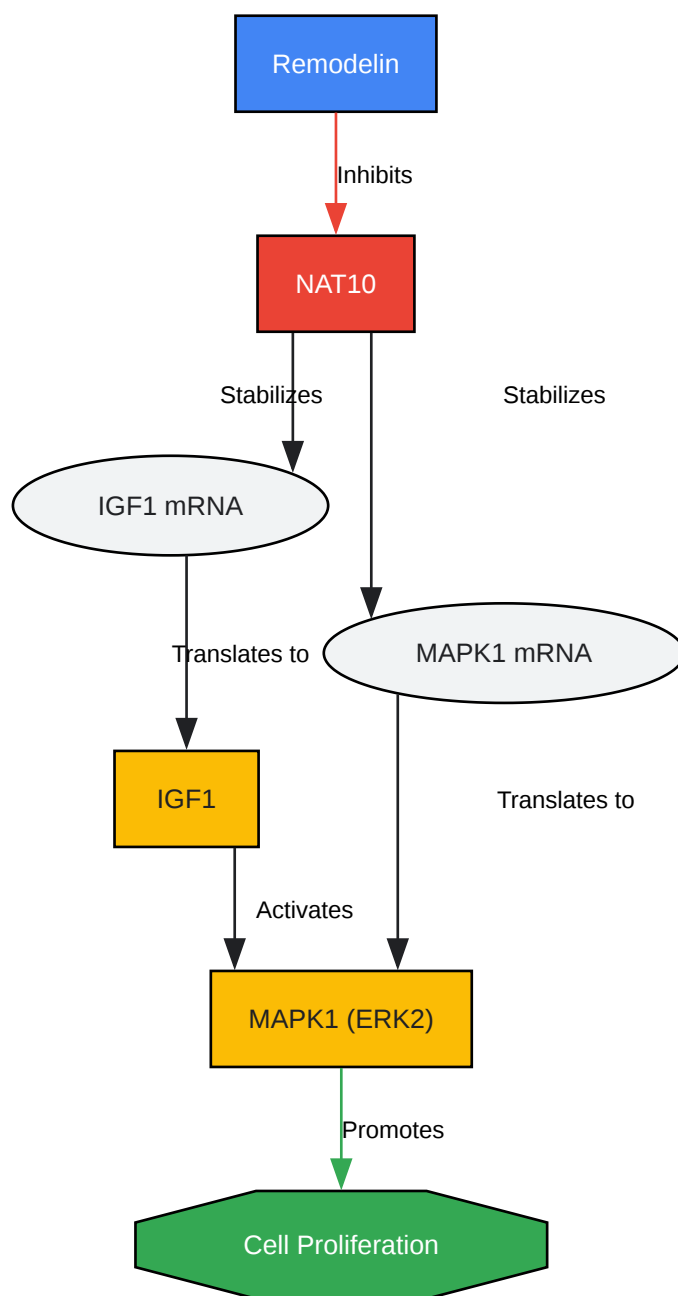


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Figure 1: Mechanism of action of **Remodelin hydrobromide**.

MAPK Signaling Pathway

Recent studies have shown that Remodelin can exert its effects, at least in part, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] In osteosarcoma cells, Remodelin treatment led to a significant reduction in the mRNA expression of key components of this pathway, including IGF1 and MAPK1.[6] This suggests that Remodelin's anti-proliferative effects may be mediated by its modulation of the MAPK cascade.[6]



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Figure 2: Remodelin's inhibitory effect on the MAPK signaling pathway.

EMT Pathway in Non-Small Cell Lung Cancer

In the context of non-small cell lung cancer (NSCLC), Remodelin has been shown to delay cancer progression by inhibiting the Epithelial-Mesenchymal Transition (EMT) pathway.[7] Inhibition of NAT10 by Remodelin resulted in increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers N-cadherin and vimentin.[7] This

indicates a reversal of the EMT process, which is critical for cancer cell invasion and metastasis.[7]

NFE2L1-GPX4 Signaling in Renal Clear Cell Carcinoma

In renal clear cell carcinoma (ccRCC), NAT10 has been found to promote cancer progression by inhibiting ferroptosis through the NFE2L1-GPX4 signaling pathway.[8] Treatment with **Remodelin hydrobromide** in ccRCC cells was shown to modulate cell proliferation and markers of ferroptosis, suggesting that NAT10 inhibition by Remodelin could be a therapeutic strategy to induce ferroptotic cell death in this cancer type.[8]

Experimental Protocols

The following are representative protocols for in vitro studies using **Remodelin hydrobromide**.

Cell Proliferation Assay (CCK-8)

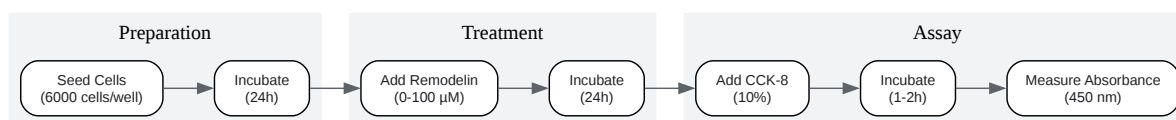
This protocol is adapted from studies on osteosarcoma cells.[6]

Objective: To assess the cytotoxic effects of Remodelin on cell proliferation.

Methodology:

- **Cell Seeding:** Plate MNNG/HOS osteosarcoma cells in 96-well plates at a density of 6,000 cells per well.
- **Incubation:** Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** Treat the cells with a gradient of Remodelin concentrations (e.g., 1, 10, 20, 40, 60, 80, 100 µM) for 24 hours. A control group with 0 µM Remodelin (vehicle control) should be included.
- **CCK-8 Addition:** After the 24-hour intervention, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.
- **Final Incubation:** Incubate the plates for 1-2 hours.

- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.



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Figure 3: Workflow for the Cell Proliferation (CCK-8) Assay.

Quantitative Real-Time PCR (qRT-PCR) Analysis

This protocol is designed to validate the effect of Remodelin on the mRNA expression of target genes.[6]

Objective: To quantify the changes in mRNA levels of specific genes following Remodelin treatment.

Methodology:

- **Cell Treatment:** Treat MNNG/HOS cells with a specific concentration of Remodelin (e.g., 100 μM) for 24 hours.
- **Total RNA Isolation:** Isolate total RNA from both treated and control cells using a suitable reagent like TRIzol.
- **RNA Purification:** Purify Poly(A)+ mRNA from the total RNA using a kit such as the Dynabeads mRNA Purification Kit.
- **Reverse Transcription:** Synthesize cDNA from the purified mRNA using a reverse transcription kit.

- **qRT-PCR:** Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., ESR2, IGF1, MAPK1) and a housekeeping gene (e.g., GAPDH) for normalization.
- **Data Analysis:** Analyze the amplification data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression.

Applications in Research and Drug Development

Remodelin hydrobromide serves as a valuable pharmacological tool for investigating the biological roles of NAT10 and the significance of ac4C RNA modification. Its diverse biological activities make it a compound of interest for several therapeutic areas:

- **Oncology:** Remodelin has demonstrated anti-proliferative and anti-metastatic effects in various cancer models, including osteosarcoma, non-small cell lung cancer, and renal clear cell carcinoma.^{[6][7][8]} Its ability to modulate key cancer-related pathways such as MAPK and EMT highlights its potential as a lead compound for novel anti-cancer therapies.^{[6][7]}
- **Laminopathies and Aging:** Remodelin has been shown to rescue nuclear morphology defects in cells from patients with Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease.^{[4][5]} By inhibiting NAT10, Remodelin mediates the reorganization of microtubules, leading to improved nuclear shape and fitness.^[5] This suggests its potential for alleviating dystrophic and premature-aging diseases.^[4]
- **Metabolic Diseases:** Studies have indicated that Remodelin can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells, suggesting a potential role for NAT10 in metabolic regulation.^[9]

Conclusion

Remodelin hydrobromide is a well-characterized inhibitor of NAT10 with significant potential for both basic research and therapeutic development. Its defined chemical properties, established mechanism of action, and demonstrated effects on multiple signaling pathways provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted roles of Remodelin and NAT10 in health and disease. As our understanding of RNA modifications and their implications

in pathology continues to grow, tools like Remodelin will be instrumental in dissecting these complex processes and identifying new therapeutic targets.

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- To cite this document: BenchChem. [Remodelin Hydrobromide: A Technical Guide to its Chemical Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610444#investigating-the-chemical-properties-of-remodelin-hydrobromide>]

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